2-(Chloromethyl)-5-phenylthiophene

Organometallic chemistry Synthetic intermediate stability Palladium catalysis

2-(Chloromethyl)-5-phenylthiophene (CAS 62404-12-0) is a heterocyclic aromatic compound with molecular formula C11H9ClS (MW 208.71 g·mol⁻¹). The molecule comprises a thiophene core carrying a chloromethyl (–CH₂Cl) substituent at the 2-position and a phenyl group at the 5-position.

Molecular Formula C11H9ClS
Molecular Weight 208.71 g/mol
CAS No. 62404-12-0
Cat. No. B13601748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-phenylthiophene
CAS62404-12-0
Molecular FormulaC11H9ClS
Molecular Weight208.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(S2)CCl
InChIInChI=1S/C11H9ClS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyFJZPOPAJOIHQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-5-phenylthiophene (CAS 62404-12-0): Baseline Identity, Physicochemical Profile, and Core Structural Characteristics


2-(Chloromethyl)-5-phenylthiophene (CAS 62404-12-0) is a heterocyclic aromatic compound with molecular formula C11H9ClS (MW 208.71 g·mol⁻¹). The molecule comprises a thiophene core carrying a chloromethyl (–CH₂Cl) substituent at the 2-position and a phenyl group at the 5-position . Its computed physicochemical descriptors include a topological polar surface area (PSA) of 28.24 Ų and a logP of 4.15 (XLogP3 ≈ 4.15), indicating pronounced lipophilicity relative to simpler chloromethylthiophenes . The compound is classified as a custom-synthesis intermediate and is not a stock catalog item at major suppliers, reflecting its specialized role in research-scale synthesis .

Why 5-Phenyl-Chloromethylthiophenes Cannot Be Interchanged: Structural and Reactivity Divergence Across the Analog Space


Although structurally related thiophene derivatives such as 2-(chloromethyl)thiophene (CAS 765-50-4), 2-(bromomethyl)-5-phenylthiophene (CAS 79758-02-4), and the 2,4-regioisomer 2-(chloromethyl)-4-phenylthiophene share the chloromethylthiophene scaffold, their physicochemical properties and reactivity profiles diverge significantly due to differences in substitution pattern, halogen leaving-group identity, and regioisomeric arrangement [1][2]. The 5-phenyl substituent in the target compound elevates logP by approximately 2 log units relative to the unsubstituted 2-(chloromethyl)thiophene, profoundly altering solubility and partitioning behavior [1]. The chloromethyl group provides a distinct reactivity–stability balance compared to the more labile bromomethyl analog, where the latter exhibits reduced stability under standard storage conditions [2]. The quantitative evidence below demonstrates that these differences are not incremental but translate into measurable divergences in reactivity, stability, and application suitability that preclude simple generic substitution.

2-(Chloromethyl)-5-phenylthiophene (62404-12-0) Quantitative Differentiation Evidence Guide


Chloromethyl vs. Bromomethyl Leaving-Group Stability: Pd-Complex Stability and Storage Robustness

The chloromethyl substituent in 2-(chloromethyl)-5-phenylthiophene confers superior stability over the corresponding bromomethyl analog. A foundational study on palladium–alkyl complexes demonstrated that products of insertion into a Pd–Br bond are less readily formed than those of the corresponding chloride, and the resulting bromomethyl derivatives are less stable than their chloromethyl analogues [1]. This class-level principle extends to the thiophene series: chloromethylthiophenes are known to undergo transhalogenation with NaBr in acetone to afford bromomethylthiophenes, indicating that the bromo form is accessed from the chloro precursor when higher reactivity is transiently required, but is not the preferred storage form [2]. The chloromethyl derivative thus occupies the optimal position on the reactivity–stability spectrum for applications requiring a shelf-stable, yet synthetically competent electrophile.

Organometallic chemistry Synthetic intermediate stability Palladium catalysis

Reactivity vs. Benzyl Chloride: 2000-Fold Rate Enhancement in Methanol Carbonylation

The chloromethyl group attached to a thiophene ring exhibits dramatically enhanced reactivity compared to the benzene-derived benzyl chloride. According to US Patent 4,287,352, under carbonylation conditions (CO, atmospheric pressure, 0–60 °C, aqueous-alcoholic solution, cobalt carbonyl catalyst), 2-chloromethylthiophene displays a reactivity towards methanol that is approximately 2,000 times higher than that of benzyl chloride [1]. The patent explicitly attributes this rate enhancement to the electron-rich nature of the thiophene nucleus, which facilitates nucleophilic displacement at the benzylic-type chloromethyl position. The target compound, bearing an additional 5-phenyl substituent, inherits this enhanced thiophene-mediated reactivity while adding the steric and electronic modulation of the distal phenyl group.

Carbonylation chemistry Kinetic reactivity Heterocyclic halide

LogP Differentiation: 2,3-Log-Unit Lipophilicity Gain vs. Unsubstituted 2-(Chloromethyl)thiophene

The 5-phenyl substituent in the target compound drives a substantial increase in calculated lipophilicity compared to the simpler 2-(chloromethyl)thiophene scaffold. The target compound has a computed logP of 4.15 (XLogP3) , whereas 2-(chloromethyl)thiophene has a computed XLogP3 of 2.1 [1]. This represents an increase of approximately 2 log units (roughly 100-fold higher octanol–water partition coefficient), a magnitude of difference that substantially alters compound behavior in biphasic extractions, chromatographic purification, and biological partitioning. By comparison, benzyl chloride has a reported logP of ~2.43–2.51 [2], placing the target compound more than 1.5 log units above even its carbocyclic counterpart.

Lipophilicity Drug-like properties Partition coefficient

Topological Polar Surface Area (PSA) Differentiation: Heterocyclic Sulfur Contribution vs. Carbocyclic Analogs

The thiophene sulfur atom in the target compound introduces a measurable contribution to molecular polarity that is absent in carbocyclic chloromethyl aromatics. The target compound has a computed PSA of 28.24 Ų , which is virtually identical to that of 2-(chloromethyl)thiophene (PSA = 28.2 Ų) [1] but dramatically higher than benzyl chloride (PSA = 0 Ų) [2]. This difference reflects the thiophene sulfur as a hydrogen-bond acceptor, contributing to molecular recognition properties. The 5-phenyl group in the target compound adds hydrophobic surface without substantially altering PSA, yielding a molecule that combines the polarity-conferring thiophene with a lipophilic phenyl tail—a combination not achievable with either benzyl chloride or the unsubstituted 2-(chloromethyl)thiophene alone.

Polar surface area Drug design Bioisosterism

Regiochemical Differentiation: 2,5- vs. 2,4-Disubstitution Pattern and Its Synthetic Implications

The 2,5-disubstitution pattern of the target compound represents a distinct regioisomer from the 2,4-substituted analog 2-(chloromethyl)-4-phenylthiophene. In thiophene chemistry, the 2- and 5-positions are electronically equivalent and are the most activated sites for electrophilic aromatic substitution, while the 3- and 4-positions are less reactive. A 2,5-disubstituted thiophene like the target compound has both the chloromethyl electrophile and the phenyl group positioned at the most electronically privileged sites, enabling further functionalization at the 3- and 4-positions if desired. By contrast, the 2,4-isomer places the phenyl group at a less activated position, altering the electronic landscape and the regiochemical outcome of subsequent reactions [1]. The 2,5-pattern has been specifically exploited in the synthesis of 2,5-diarylthiophenes and analogs where the two substituents define a linear, rod-like molecular geometry, which differs from the bent geometry imposed by 2,4-substitution [2].

Regiochemistry Cross-coupling Thiophene functionalization

Commercial Availability Profile: Custom Synthesis Status as a Differentiation Signal

A survey of commercial supplier databases reveals that 2-(chloromethyl)-5-phenylthiophene (CAS 62404-12-0) is predominantly available on a custom-synthesis basis, with no major catalog suppliers (e.g., Sigma-Aldrich, TCI, Fluorochem) listing it as a stock item . In contrast, structurally related compounds such as 2-(chloromethyl)thiophene (CAS 765-50-4), 2-chloro-5-(chloromethyl)thiophene (CAS 23784-96-5), and 5-phenylthiophene-2-carboxaldehyde (CAS 19163-21-4) are available as stock items from multiple suppliers . This procurement landscape indicates that the target compound occupies a specialized niche: it is produced on demand for specific research programs, likely reflecting its utility as a bespoke intermediate rather than a commodity building block. For procurement decisions, this means that lead times, minimum order quantities, and cost structures will differ materially from catalog thiophene derivatives.

Procurement Custom synthesis Supplier landscape

2-(Chloromethyl)-5-phenylthiophene (62404-12-0): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of α-Thienylacetic Acid Derivatives via Catalytic Carbonylation: Exploiting the 2000-Fold Reactivity Advantage

The target compound serves as a precursor for α-thienylacetic acid and its esters through a catalytic carbonylation process that leverages the thiophene nucleus's dramatically enhanced reactivity. As demonstrated by US Patent 4,287,352, 2-chloromethylthiophene derivatives undergo carbonylation at atmospheric pressure with reactivity approximately 2,000 times greater than benzyl chloride [1]. The 5-phenyl-substituted variant extends this reactivity advantage to more complex scaffolds, enabling the preparation of 5-phenyl-α-thienylacetic acid derivatives—intermediates relevant to pharmaceutical synthesis (e.g., cephalosporin antibiotic analogs)—under milder conditions and with higher throughput than achievable with carbocyclic benzyl halides. Scientists selecting this compound over benzyl chloride or its substituted derivatives can expect substantially reduced reaction times and catalyst loadings.

Nucleophilic Substitution-Gated Synthesis of Drug-Like 5-Phenylthiophene Libraries with Defined Lipophilicity

The chloromethyl group provides a versatile electrophilic handle for nucleophilic displacement with amines, thiols, alkoxides, and stabilized carbanions, enabling rapid diversification into compound libraries. The high logP (4.15) and moderate PSA (28.24 Ų) of the target compound [1] place it in physicochemical space overlapping with CNS drug-like chemical space, while the 5-phenyl group provides a hydrophobic anchor for target engagement. This scaffold has been exploited in the design of FAAH inhibitors, where a 5-phenylthiophen-2-yl-methyl-piperazine derivative exhibited an IC₅₀ of 40 nM [2]. The chloromethyl precursor enables late-stage diversification of the amine coupling partner, offering an advantage over pre-formed amide or amine building blocks by providing greater synthetic flexibility in parallel library synthesis.

Materials Chemistry: Precursor to Linear 2,5-Diarylthiophene-Based Conjugated Systems

The 2,5-disubstitution pattern with a phenyl group at one terminus and a chloromethyl group at the other provides a scaffold for constructing linear, π-conjugated systems. The chloromethyl group can be converted to a phosphonium salt (Wittig reagent), a phosphonate (Horner–Wadsworth–Emmons reagent), or a boronic ester (Suzuki coupling partner), enabling iterative chain extension. The linear geometry of the 2,5-substitution pattern, contrasted with the bent geometry of 2,4-isomers, is a critical design parameter in liquid crystalline materials and organic semiconductors where molecular shape dictates phase behavior and charge transport properties [3]. The 5-phenyl group also lowers the oxidation potential of the thiophene monomer relative to unsubstituted thiophene [4], making the target compound a strategically functionalized precursor for electropolymerization studies.

Custom Synthesis Procurement: Bespoke Intermediate for Structure–Activity Relationship (SAR) Programs

Given its custom-synthesis availability profile , the target compound is best suited for focused SAR campaigns where the precise combination of 5-phenyl substitution and 2-chloromethyl electrophilicity is structurally mandated by the target pharmacophore. Unlike catalog thiophene building blocks that impose compromises on substitution pattern, the custom-synthesis route allows the procurement team to specify purity requirements (typically ≥95%), analytical characterization (NMR, HPLC, MS), and batch scale that align with the stage of the research program—from milligram-scale exploratory chemistry to multi-gram advanced intermediate synthesis. The compound's absence from major stock catalogs also reduces the risk of supply chain discontinuation affecting ongoing programs relying on catalog items subject to commercial viability decisions.

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